molecular formula C19H19FN2O4 B2929012 1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 380880-06-8

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2929012
CAS No.: 380880-06-8
M. Wt: 358.369
InChI Key: LONDGNMUQDZLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.369. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Material Science

  • Novel Fluorescent Probes : Compounds based on the pyrrole core containing dimethylamino moieties, similar to the one , have been prepared for the quantitative detection of low levels of carbon dioxide. This application is particularly relevant in developing novel methods for selective, real-time, and quantitative detection of CO2 for biological and medical applications (Wang et al., 2015).

  • Heterocyclic Compound Synthesis : Research on pyrrole derivatives, including efforts to synthesize and characterize pyrrole chalcone derivatives, underlines the compound's role in creating a broad range of heterocyclic compounds such as oxiranes, oxazoles, and pyridines. These efforts demonstrate the compound's utility in expanding the library of available heterocycles for further research and development (Singh et al., 2014).

  • Electroluminescent Materials : Derivatives of the compound have been explored for their potential application in organic light-emitting devices (OLEDs), highlighting its relevance in the field of electroluminescent materials and devices. This research opens avenues for developing novel OLED materials with improved performance and efficiency (Dobrikov et al., 2011).

Pharmacological Research

  • Antipsychotic Agents : A derivative closely related to the queried compound was found to exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating its potential as a novel class of antipsychotic agents. This finding suggests possible therapeutic applications in treating psychiatric disorders while avoiding the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

  • Receptor Agonists : The synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines, through a method that could potentially involve similar compounds, has been described for applications as selective receptor agonists. This research exemplifies the compound's utility in developing targeted therapies for various conditions (Mathes & Filla, 2003).

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-21(2)9-10-22-16(14-4-3-11-26-14)15(18(24)19(22)25)17(23)12-5-7-13(20)8-6-12/h3-8,11,16,23H,9-10H2,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPLIOSYLPVBE-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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